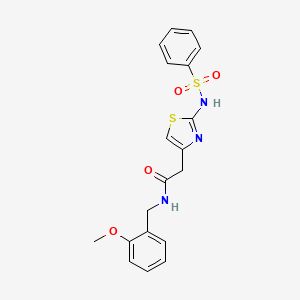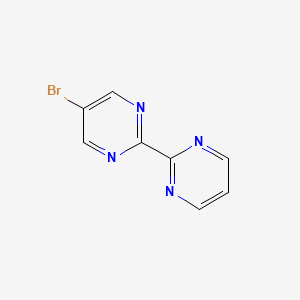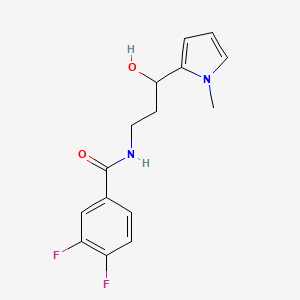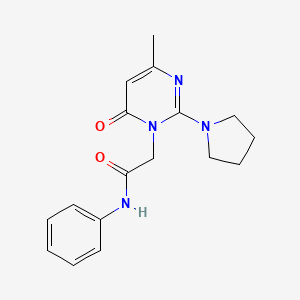
3-(4',5'-dimethyl-1',3'-dioxolynyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4,5'-Dimethyl-1',3'-dioxolynyl)-1,3-dihydro-2H-indol-2-one, also known as DMDO, is a synthetic compound that is of interest to scientists due to its potential applications in laboratory experiments and research. DMDO is a member of the indole family of compounds, which are known for their unique properties and wide range of uses. DMDO is an aromatic compound that is composed of a six-membered heterocyclic ring system with two oxygen atoms and three methyl groups. This compound has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Co-sensitization in Dye-sensitized Solar Cells
Research indicates that carboxylated cyanine dyes, closely related to the indole derivatives, can be used to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This suggests a potential application of similar compounds in renewable energy technologies (Wu et al., 2009).
Synthesis and Chemical Reactions
Studies have detailed the synthesis and structural determination of products from reactions involving indole and acetone, providing insight into the chemical behavior and potential for creating complex molecules from simpler indole derivatives (Noland et al., 1996). Additionally, efficient synthesis methods for functionalized dihydro-1H-indol-4(5H)-ones via catalyst-free conditions have been reported, highlighting the versatility of indole derivatives in chemical synthesis (Wang & Shi, 2013).
Novel Organic Compounds Synthesis
Further research has explored the synthesis of novel organic compounds, such as 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles, via one-pot three-component reactions. These studies showcase the application of indole derivatives in creating new molecules with potential applications in pharmaceuticals and materials science (Sammor et al., 2018).
Antimicrobial Activity
Indole derivatives have been studied for their antimicrobial properties, with research demonstrating the synthesis and antimicrobial screening of novel compounds linked to indole structures. These findings suggest applications in developing new antimicrobial agents (Ramadan et al., 2019).
Advanced Materials and Chemical Sensors
The development of NIR electrochemical fluorescence switching from polymethine dyes, incorporating indole derivatives, indicates the potential use of these compounds in creating advanced materials for optical and electronic applications, including sensors and switches (Seo et al., 2014).
properties
IUPAC Name |
4,5-dimethylspiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-8(2)16-12(15-7)9-5-3-4-6-10(9)13-11(12)14/h3-8H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQMMJYYRVMIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2(O1)C3=CC=CC=C3NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(cyclopropylmethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2639142.png)
![4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2639143.png)
![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2639144.png)




![1-Bromo-4-[(n-hexyloxy)methyl]benzene](/img/structure/B2639153.png)
![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2639156.png)
![8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2639157.png)


![4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B2639164.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2639165.png)